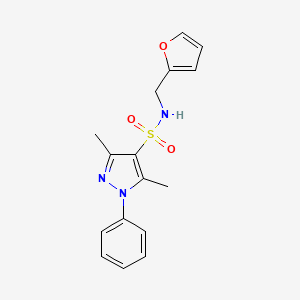
4-(2-ethoxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
Overview
Description
4-(2-ethoxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, pharmaceuticals, and drug discovery.
Mechanism of Action
The exact mechanism of action of 4-(2-ethoxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various cellular pathways, including oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
4-(2-ethoxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Moreover, it has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, it has been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-ethoxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide in lab experiments is its potential as a drug candidate in various therapeutic areas. Moreover, its easy synthesis and purification make it a suitable compound for research purposes. However, one of the limitations is the lack of understanding of its exact mechanism of action, which hinders its further development as a drug candidate.
Future Directions
Several future directions can be explored in the research of 4-(2-ethoxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide. One of the areas that can be investigated is its potential as a drug candidate in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Moreover, its antimicrobial activity can be further explored for the development of new antimicrobial agents. Additionally, its potential as a drug candidate in the treatment of cancer can be further investigated for the development of new anticancer drugs.
Scientific Research Applications
4-(2-ethoxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been extensively studied for its potential as a drug candidate in various therapeutic areas, including cancer, neurological disorders, and infectious diseases. Several studies have reported its antitumor activity against different types of cancer cells, such as breast cancer, lung cancer, and colon cancer. Moreover, it has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated as a potential antimicrobial agent against various bacterial and fungal strains.
properties
IUPAC Name |
4-(2-ethoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-2-25-20-11-7-6-10-19(20)23-14-16-24(17-15-23)21(26)22-13-12-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLONEGFOQULRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4,5-dimethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4279913.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4279931.png)
![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4279939.png)
![4-isopropyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4279949.png)
![methyl 5-ethyl-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4279956.png)
![5-acetyl-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B4279964.png)




![3-ethyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4280021.png)
![3-allyl-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4280022.png)
![4-({5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}methoxy)benzonitrile](/img/structure/B4280030.png)